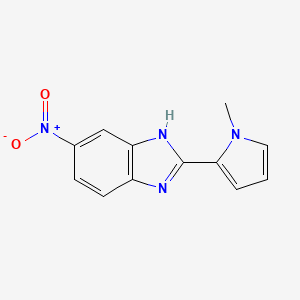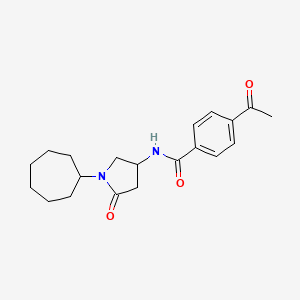
N~3~-benzyl-N~1~-(2,4-dimethoxyphenyl)-N~3~-ethyl-beta-alaninamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~3~-benzyl-N~1~-(2,4-dimethoxyphenyl)-N~3~-ethyl-beta-alaninamide hydrochloride, also known as compound 13, is a molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a small molecule inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is an enzyme that regulates insulin signaling and glucose homeostasis in the body.
作用機序
Compound 13 works by binding to the active site of PTP1B and inhibiting its enzymatic activity. This leads to increased insulin signaling and glucose uptake in cells, which can improve glucose homeostasis in the body. In addition, N~3~-benzyl-N~1~-(2,4-dimethoxyphenyl)-N~3~-ethyl-beta-alaninamide hydrochloride 13 has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in energy metabolism and glucose uptake.
Biochemical and Physiological Effects:
Compound 13 has been shown to have several biochemical and physiological effects in the body. It can improve insulin sensitivity and glucose uptake in cells, leading to improved glucose homeostasis. In addition, this compound 13 has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
実験室実験の利点と制限
One advantage of N~3~-benzyl-N~1~-(2,4-dimethoxyphenyl)-N~3~-ethyl-beta-alaninamide hydrochloride 13 is its specificity for PTP1B, which makes it a useful tool for studying the role of this enzyme in insulin signaling and glucose homeostasis. However, one limitation of this compound 13 is its relatively low potency, which can make it difficult to achieve the desired biological effects at low concentrations.
将来の方向性
There are several future directions for research on N~3~-benzyl-N~1~-(2,4-dimethoxyphenyl)-N~3~-ethyl-beta-alaninamide hydrochloride 13. One area of interest is the development of more potent analogs of this compound 13 that can achieve the desired biological effects at lower concentrations. In addition, further studies are needed to determine the long-term safety and efficacy of this compound 13 in animal models and humans. Finally, the potential use of this compound 13 in combination with other drugs for the treatment of metabolic disorders and cancer should be explored.
合成法
The synthesis of N~3~-benzyl-N~1~-(2,4-dimethoxyphenyl)-N~3~-ethyl-beta-alaninamide hydrochloride 13 involves several steps, starting with the reaction of 2,4-dimethoxybenzaldehyde with benzylamine to form the corresponding imine. The imine is then reduced with sodium borohydride to produce the amine intermediate, which is further reacted with N-(tert-butoxycarbonyl)-beta-alanine to form the final product. The product is purified by column chromatography and characterized by NMR spectroscopy and mass spectrometry.
科学的研究の応用
Compound 13 has been extensively studied for its potential therapeutic applications in the treatment of obesity, type 2 diabetes, and other metabolic disorders. PTP1B is a negative regulator of insulin signaling, and its inhibition by N~3~-benzyl-N~1~-(2,4-dimethoxyphenyl)-N~3~-ethyl-beta-alaninamide hydrochloride 13 can lead to improved glucose uptake and insulin sensitivity in the body. In addition, this compound 13 has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
特性
IUPAC Name |
3-[benzyl(ethyl)amino]-N-(2,4-dimethoxyphenyl)propanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3.ClH/c1-4-22(15-16-8-6-5-7-9-16)13-12-20(23)21-18-11-10-17(24-2)14-19(18)25-3;/h5-11,14H,4,12-13,15H2,1-3H3,(H,21,23);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCUVGANPWRYWRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCC(=O)NC1=C(C=C(C=C1)OC)OC)CC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide](/img/structure/B6134050.png)
![2-[(3-methoxyphenoxy)methyl]-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B6134057.png)
![7-methyl-2-[(1-methyl-1H-indol-3-yl)acetyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6134064.png)
![5-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B6134068.png)
![N-(2-hydroxy-5-methylphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6134071.png)
![2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl (4-methylbenzoyl)carbamate](/img/structure/B6134078.png)
![2-[2-(4-hydroxy-3-methoxybenzylidene)hydrazino]-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B6134089.png)

![2-(4-{1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-pyrrolidinyl}-1-piperidinyl)pyrimidine](/img/structure/B6134105.png)
![2-methoxybenzaldehyde [2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]hydrazone](/img/structure/B6134107.png)

![2-{4-(2-chloro-4-fluorobenzyl)-1-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6134135.png)

![5-{[(4-chlorobenzyl)thio]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6134151.png)